molecular formula C20H25N3O5 B5081868 N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-morpholinyl)-2-nitroaniline

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-morpholinyl)-2-nitroaniline

Cat. No.: B5081868
M. Wt: 387.4 g/mol
InChI Key: QHOSSPKSJHOFNA-UHFFFAOYSA-N
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Description

“N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-morpholinyl)-2-nitroaniline” is a complex organic compound. It contains a nitroaniline group, which is a type of aromatic amine that has a nitro group (-NO2) attached to an aniline (phenylamine) structure. It also contains a morpholinyl group, which is a type of heterocycle that contains an oxygen atom and a nitrogen atom in a six-membered ring. Additionally, it has a 3,4-dimethoxyphenyl group, which is a phenyl group with two methoxy groups (-OCH3) attached at the 3 and 4 positions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The nitro group is electron-withdrawing, which would affect the electron density of the aromatic ring in the nitroaniline group. The morpholinyl group is a heterocycle, which could potentially participate in ring-opening reactions. The 3,4-dimethoxyphenyl group would have electron-donating methoxy groups, which would also affect the electron density of its aromatic ring .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the nitro group could be reduced to an amine group, or the morpholinyl group could participate in ring-opening reactions. The methoxy groups could potentially be demethylated under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the nitro group could potentially make the compound more reactive. The morpholinyl and 3,4-dimethoxyphenyl groups could affect the compound’s solubility in different solvents .

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s intended to be a drug or a pesticide, for example, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity under different conditions, and its potential uses. If it shows promising biological activity, it could be studied as a potential drug or pesticide .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-morpholin-4-yl-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5/c1-26-19-6-3-15(13-20(19)27-2)7-8-21-17-14-16(4-5-18(17)23(24)25)22-9-11-28-12-10-22/h3-6,13-14,21H,7-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOSSPKSJHOFNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=C(C=CC(=C2)N3CCOCC3)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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